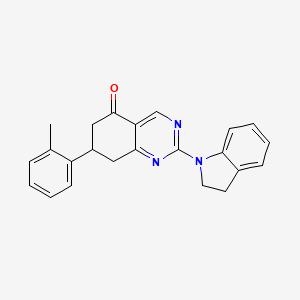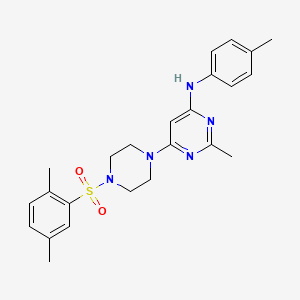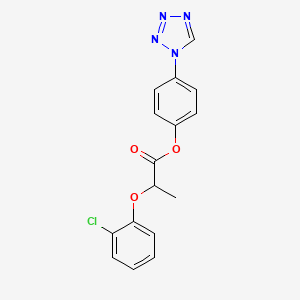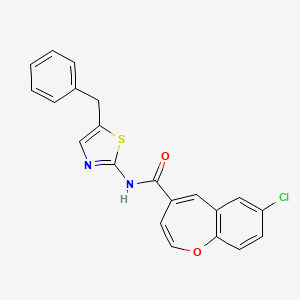
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with a chlorinated phenoxy group and a quinoline moiety, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide typically involves multi-step organic reactions. The process may start with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol. This intermediate can then undergo etherification with 8-propoxyquinoline to form the desired phenoxy-quinoline structure. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Catalysts and solvents may be used to optimize yield and purity. The final product would be purified through crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce the quinoline ring.
Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its quinoline moiety.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action for 2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline ring is known to intercalate with DNA, potentially affecting gene expression.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide
Uniqueness
The unique combination of the chlorinated phenoxy group and the propoxyquinoline moiety distinguishes this compound from its analogs. The propoxy group may confer different physicochemical properties, such as solubility and reactivity, compared to methoxy or ethoxy analogs.
属性
分子式 |
C21H21ClN2O3 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-11-26-19-9-8-18(16-5-4-10-23-21(16)19)24-20(25)13-27-15-6-7-17(22)14(2)12-15/h4-10,12H,3,11,13H2,1-2H3,(H,24,25) |
InChI 键 |
NAPLPGYUKDVGDU-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC(=C(C=C3)Cl)C)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dimethyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11328965.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B11328968.png)
![2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11328972.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329001.png)
![7-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11329002.png)


![1-(furan-2-ylmethyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329013.png)
![N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11329034.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11329035.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329037.png)


